molecular formula C15H16N4O3 B14935887 N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide

N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide

Cat. No.: B14935887
M. Wt: 300.31 g/mol
InChI Key: QVOMPWJFFPSUQB-UHFFFAOYSA-N
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Description

N-{3-[(2-Methoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide is a pyrazine-2-carboxamide derivative characterized by a 3-oxopropyl linker substituted with a 2-methoxyphenylamino group.

Properties

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

N-[3-(2-methoxyanilino)-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C15H16N4O3/c1-22-13-5-3-2-4-11(13)19-14(20)6-7-18-15(21)12-10-16-8-9-17-12/h2-5,8-10H,6-7H2,1H3,(H,18,21)(H,19,20)

InChI Key

QVOMPWJFFPSUQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCNC(=O)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide typically involves the reaction of 2-methoxyaniline with pyrazine-2-carboxylic acid under specific conditions. The process may include steps such as:

    Formation of the Amide Bond: This can be achieved through the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation between the carboxylic acid group of pyrazine-2-carboxylic acid and the amine group of 2-methoxyaniline.

    Purification: The crude product is typically purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation, particularly at the methoxyphenyl group and the 3-oxopropyl chain. Strong oxidizing agents like KMnO₄ or H₂O₂ can cleave the amide bond or oxidize the ketone group (3-oxopropyl), leading to fragmentation. For example:

  • Reagent : Potassium permanganate (KMnO₄) in acidic conditions.

  • Product : Oxidative cleavage products, including smaller carboxylic acid derivatives.

  • Mechanism : The ketone group is oxidized to a carboxylic acid, while the methoxyphenyl group may undergo demethylation or ring oxidation.

Hydrolysis Reactions

Hydrolysis of the carboxamide group occurs under acidic or basic conditions:

  • Acidic Hydrolysis :

    • Reagent : HCl.

    • Product : Pyrazine-2-carboxylic acid and 3-[(2-methoxyphenyl)amino]-3-oxopropylamine.

  • Basic Hydrolysis :

    • Reagent : NaOH.

    • Product : Pyrazine-2-carboxylate salt and the corresponding amine.

  • Mechanism : The amide bond is cleaved via a tetrahedral intermediate, producing the carboxylic acid (or its salt) and the amine fragment.

Nucleophilic Substitution

The compound’s carboxamide group and pyrazine ring can participate in nucleophilic reactions:

  • Reagent : Amines (e.g., NH₃) or Grignard reagents.

  • Product : Substituted amides or pyrazine derivatives.

  • Mechanism : Nucleophilic attack at the carbonyl carbon or pyrazine nitrogen, facilitated by activating groups .

Analytical Characterization

Key techniques for studying these reactions include:

  • NMR Spectroscopy : Identifies shifts in amide protons and aromatic regions post-reaction.

  • IR Spectroscopy : Tracks carbonyl (amide) and hydroxyl (acid) group changes.

  • Mass Spectrometry : Confirms molecular weight changes in products .

Mechanistic Insights

The reactivity of the compound is influenced by:

  • Electron-deficient pyrazine ring : Facilitates nucleophilic attacks at carbonyl or aromatic positions.

  • Hydrogen bonding : Amide NH groups stabilize transition states, affecting hydrolysis kinetics.

  • Steric effects : The bulky 3-oxopropyl chain may hinder certain reactions, requiring harsher conditions .

Scientific Research Applications

N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in various industries.

Mechanism of Action

The mechanism of action of N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Modifications

  • 3-Amino-N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide (): Differences: Replaces the 3-oxopropyl-2-methoxyphenylamino group with a 2,4-dimethoxybenzyl moiety. Impact: The benzyl group enhances lipophilicity, while the 3-amino substituent on the pyrazine increases hydrogen-bond donor capacity. This compound demonstrated antimicrobial activity, suggesting that electron-donating groups (e.g., methoxy) on the benzyl ring may enhance bioactivity .
  • N-(4′-Chloro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide (): Differences: Substitutes the 3-oxopropyl chain with a biphenyl group bearing chloro and methyl substituents. NMR data (δ 9.67 ppm for amide proton) indicates strong deshielding due to the electron-withdrawing chloro group .

Side-Chain Modifications

  • N,3-Dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide (): Differences: Features a nitro group on the phenyl ring and methyl groups on both the pyrazine and amide nitrogen. The methyl groups increase steric hindrance, which may limit binding to flat active sites .
  • 3-[(Cyclopropylcarbonyl)amino]-N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-methylbenzamide (): Differences: Replaces the pyrazine core with a benzamide and adds a cyclopropylcarbonyl group. Impact: The benzamide core reduces electron deficiency compared to pyrazine, while the cyclopropyl group may enhance metabolic stability. Calculated logD (pH 5.5) = 12.43 suggests high lipophilicity, which could limit solubility .

Antimicrobial Activity

  • 3-Amino-N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide (): Exhibited antimicrobial activity, though specific MIC values are unreported. The 2,4-dimethoxybenzyl group may enhance membrane penetration in bacterial targets .

Kinase Inhibition Potential

  • 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide (): Contains a difluorophenyl-hydroxyacetyl group, which improves kinase binding through fluorine’s electronegativity and hydrophobic interactions. Separated isomers showed distinct retention times, indicating stereochemical influences on activity .

Physicochemical Profiles

  • Target Compound : Predicted to have moderate solubility due to the 3-oxopropyl linker’s polarity, though exact logD/pKa values are unavailable.
  • N-(4′-Chloro-2-methyl-biphenyl-4-yl)pyrazine-2-carboxamide : Higher molecular weight (341.77 g/mol) and logD likely reduce aqueous solubility compared to the target compound .

Biological Activity

N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide is a compound belonging to the pyrazine class, which has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H16_{16}N4_{4}O3_{3}
  • Molecular Weight : 288.31 g/mol
  • IUPAC Name : this compound

This compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that pyrazine derivatives can inhibit cancer cell proliferation by interfering with specific molecular targets such as anaplastic lymphoma kinase (ALK). For instance, a related compound demonstrated significant antitumor effects in xenograft models of non-small cell lung cancer (NSCLC) .
  • Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis and has implications in immunosuppressive therapies .
  • Antimicrobial Properties : Research indicates that pyrazine derivatives possess antimicrobial activity, making them potential candidates for treating infections .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrazine core and substituents can significantly influence biological activity. For example, the introduction of different aryl groups or functional moieties can enhance potency against specific targets .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits ALK in NSCLC models
Enzyme InhibitionInhibits DHODH; potential immunosuppressive
AntimicrobialExhibits activity against various pathogens

Case Studies

  • Antitumor Efficacy : A study conducted on a series of pyrazine derivatives, including this compound, demonstrated potent inhibition of tumor growth in xenograft models. The compound was administered orally and showed significant reduction in tumor size compared to controls .
  • Enzyme Inhibition Studies : In vitro assays indicated that the compound effectively inhibited DHODH with IC50 values comparable to established inhibitors like brequinar. This suggests its potential use in therapeutic applications for autoimmune diseases .

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